molecular formula C10H12O3 B1295153 2-Ethoxy-3-methoxybenzaldehyde CAS No. 66799-97-1

2-Ethoxy-3-methoxybenzaldehyde

Cat. No. B1295153
CAS RN: 66799-97-1
M. Wt: 180.2 g/mol
InChI Key: DMPUNCUVRGJYGL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzaldehyde is a compound that is closely related to various substituted benzaldehydes, which are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss several compounds with methoxy and other substituents in the benzaldehyde structure, which can provide insights into the behavior and properties of 2-ethoxy-3-methoxybenzaldehyde by analogy.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the formation of Schiff bases from 2-hydroxy-3-methoxybenzaldehyde and different substituted anilines . Another approach includes a multi-step synthesis starting from non-aromatic precursors to produce isotopically labeled benzaldehydes for molecular imaging . These methods highlight the versatility of substituted benzaldehydes in synthetic chemistry and their potential utility in creating labeled compounds for research purposes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and X-ray crystallography. For example, Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde have been studied using spectroscopic methods and crystallography, revealing details about the stabilization of enol-imino tautomers and the conformation of molecules in the crystal phase . Similarly, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene has been determined, providing insights into the orthorhombic crystal structure .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from the synthesis of various complexes and derivatives. For instance, 3-methoxy-2-hydroxybenzaldehyde has been used to synthesize isothiosemicarbazone complexes with nickel(II) and molybdenum(VI), demonstrating the ligand's ability to coordinate with metal centers . Additionally, the formation of Schiff bases indicates the reactivity of the aldehyde group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic signatures and their behavior in crystalline states. The IR, NMR, and UV-Vis spectroscopic studies provide information on the functional groups and electronic structure . The crystallographic data reveal the solid-state arrangement and can be correlated with the stability and reactivity of the compounds . The enzymatic polymerization of a related compound, 2-hydroxy-3-methoxybenzaldehyde, suggests potential for self-organization and complexity in its polymerized form .

Scientific Research Applications

1. Catalyst in Oxidation Reactions

2-Ethoxy-3-methoxybenzaldehyde plays a role in the preparation of catalysts for oxidation reactions. In a study, a complex formed from a reaction involving a derivative of 2-hydroxy-3-methoxybenzaldehyde was encapsulated in zeolite Y. This material demonstrated efficacy as a catalyst for oxidizing primary alcohols and hydrocarbons, highlighting its potential in industrial and synthetic chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

2. Vibrational Dynamics Studies

In another research, the vibrational dynamics of 2-Ethoxy-3-methoxybenzaldehyde were studied using inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations. Such studies are crucial for understanding molecular behaviors in various states, which can have implications in material science and molecular physics (Ribeiro-Claro et al., 2021).

3. Thermophysical Properties Analysis

2-Ethoxy-3-methoxybenzaldehyde has been included in studies examining the thermophysical properties of various aldehydes. These studies, employing techniques like differential scanning calorimetry (DSC), provide valuable data on the melting temperatures, heat capacities, and other thermal properties of these compounds, which are essential for their application in different fields (Temprado, Roux, & Chickos, 2008).

4. Chemical Synthesis and Organic Reactions

Research also focuses on the role of 2-Ethoxy-3-methoxybenzaldehyde in various organic synthesis reactions. For instance, it has been used in the preparation of other aldehydes through methods like O-alkylation. These synthetic routes are fundamental in the development of new organic compounds for various applications, including pharmaceuticals and materials science (Katritzky, Long, He, Qiua, & Wilcox, 2000).

5. Enzymatic Polymerization

A notable study involved the enzymatic polymerization of a derivative of 2-hydroxy-3-methoxybenzaldehyde. This research sheds light on the self-organization phenomena in chemical systems, which has implications in understanding the formation and behavior of polymers (Karmanov & Monakov, 1994).

Safety And Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPUNCUVRGJYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216917
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methoxybenzaldehyde

CAS RN

66799-97-1
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 66799-97-1
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Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-ethoxy-3-methoxybenzaldehyde
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Record name 2-ETHOXY-3-METHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Núñez-Montenegro, R Carballo, EM Vázquez-López - Polyhedron, 2008 - Elsevier
… 4-Methyl-3-thiosemicarbazide (500 mg, 4.75 mmol)/2-ethoxy-3-methoxybenzaldehyde (0.5 … 4-Phenyl-3-thiosemicarbazide (500 mg, 2.99 mmol)/2-ethoxy-3-methoxybenzaldehyde (0.5 …
Number of citations: 30 www.sciencedirect.com
Y Yang, SL Ma, LL Lu, XQ Yang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… An anhydrous ethanol solution (50 ml) of 5-bromo-2-ethoxy-3-methoxybenzaldehyde (2.59 g, 10 mmol) was added to an anhydrous ethanol solution (50 ml) of 1-(2,4-dinitrophenyl)…
Number of citations: 3 scripts.iucr.org
RHF Manske, L Marion… - Journal of the American …, 1942 - ACS Publications
… observed in this connection that the nitration of2,3-dimethoxybenzaldehyde gives the 6-nitro-derivative2 almost exclusively, whereas the nitration of 2-ethoxy-3methoxybenzaldehyde …
Number of citations: 15 pubs.acs.org
ER SHEPARD, HD PORTER, JF Noth… - The Journal of …, 1952 - ACS Publications
… 2-Ethoxy-3-methoxybenzaldehyde was converted to the corresponding benzyl alcohol (bp 150-153/11 mm., ” 1.5262) in 89% yield following the procedure described for the preparation …
Number of citations: 39 pubs.acs.org
G Ruitao, O Yang, L Wu, W Gaofang… - Journal of …, 2016 - lawarencepress.com
Apocynin was widely studied in inflammation and oxidative stress related diseases and showed effectiveness. Structure-activity relationship study was carried out and intended to figure …
Number of citations: 2 lawarencepress.com
FA Khan, BM Budanur - Tetrahedron, 2015 - Elsevier
… To a stirred solution of 2-ethoxy-3-methoxybenzaldehyde (500 mg, 2.77 mmol) in THF (5 mL) were added propargyl bromide (494 mg, 4.15 mmol) and then zinc dust (540 mg, 8.31 mmol…
Number of citations: 12 www.sciencedirect.com
MA Hussain, FA Khan - Synthesis, 2020 - thieme-connect.com
A full account of the total synthesis of (±)-cassumunins A–C – superior antioxidants and anti-inflammatory agents – is given. Two novel approaches were developed for synthesizing …
Number of citations: 3 www.thieme-connect.com
H ISHII, T ISHIKAWA, Y ICHIKAWA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… 2-Ethoxy-3-methoxybenzaldehyde (4) A mixture of o-vanillin (2.0137 g), EtZSO4 (1.92 ml), and anhydr. KZCOB (2.0030 g) in DMF (20 ml) was stirred at room temperature for 2 hr and …
Number of citations: 15 www.jstage.jst.go.jp

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